2-[2-(3-methylphenyl)phenyl]acetic Acid
Description
2-[2-(3-Methylphenyl)phenyl]acetic acid is a substituted phenylacetic acid derivative characterized by a biphenyl core with a 3-methylphenyl group at the ortho position of the phenyl ring and an acetic acid moiety.
Properties
IUPAC Name |
2-[2-(3-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYICGUKPLJDREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methylphenyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. For instance, the use of more efficient catalysts and continuous flow reactors can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methylphenyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-[2-(3-carboxyphenyl)phenyl]acetic acid .
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 2-[2-(3-methylphenyl)phenyl]acetic acid exhibit significant anti-inflammatory and analgesic effects. These properties make them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that certain structural modifications enhance their efficacy against pain and inflammation .
Anticancer Activity
Recent investigations into the anticancer properties of related compounds have demonstrated promising results. For example, structural analogs have been tested against various cancer cell lines, revealing their potential to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapeutics .
Organic Synthesis
Intermediate in Chemical Reactions
this compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization through various chemical reactions, including Friedel-Crafts acylation and Suzuki coupling reactions. These reactions are critical for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Derivatives
The compound can be transformed into various derivatives, which are then utilized in synthesizing other important chemicals. For example, the conversion into amides or esters is common, expanding its utility in creating diverse chemical entities with specific biological activities .
Biological Research
Biological Activity Studies
In biological research, this compound is studied for its interactions with biomolecules. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic targets. Researchers are particularly interested in how this compound interacts with enzymes and receptors involved in inflammatory pathways .
Structure-Activity Relationship (SAR) Studies
SAR studies focus on how different substituents on the phenyl rings affect the biological activity of the compound. This research is essential for optimizing the compound's efficacy and minimizing side effects, guiding further drug development efforts .
Mechanism of Action
The mechanism of action of 2-[2-(3-methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may mimic the action of natural auxins, binding to auxin receptors and influencing plant growth and development . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: Bulky aromatic groups (e.g., 3,4,5-triphenyl substitution ) drastically reduce solubility in polar solvents, complicating synthesis and purification.
Synthetic Challenges :
- Multi-step syntheses are common for biphenylacetic acids. For example, 2-[(3,4,5-triphenyl)phenyl]acetic acid required TiCl₄-catalyzed hydrolysis of amides to achieve 85% yield .
- Steric hindrance from ortho-substituted groups (e.g., methyl or methoxy) may necessitate optimized reaction conditions (e.g., acid-mediated hydrolysis over alkaline methods) .
Biological and Functional Relevance: Chlorophenoxy derivatives (e.g., 2-(2-(4-chlorophenoxy)phenyl)acetic acid ) are explored as intermediates in anti-inflammatory or antimicrobial agents. Methoxy-substituted analogues are investigated for their metabolic stability and binding affinity in drug discovery .
Physicochemical and Spectroscopic Data
Comparative spectroscopic data for select compounds:
Notes:
- The methyl group in this compound is expected to deshield adjacent aromatic protons, appearing as a singlet near δ 2.3–2.5 ppm in $ ^1 \text{H NMR} $, with the acetic acid CH₂ around δ 3.6–3.8 ppm .
- IR spectra consistently show strong C=O stretches (~1700 cm⁻¹) and broad O-H stretches for the carboxylic acid group.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-[2-(3-methylphenyl)phenyl]acetic Acid?
Synthesis optimization requires a multi-step approach:
- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to assemble the biphenyl core, as analogous methods are employed for structurally related compounds like diclofenac derivatives .
- Purification : Employ gradient elution in reverse-phase HPLC to isolate intermediates, with monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:3) .
- Yield Improvement : Optimize reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to mitigate side-product formation .
- Validation : Confirm purity (>95%) using LC-MS and compare melting points with literature values (e.g., 145–148°C) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm regiochemistry. For example, the aromatic proton environment (δ 7.2–7.8 ppm) and methyl group signals (δ 2.3–2.5 ppm) are diagnostic .
- X-ray Diffraction (XRD) : Use SHELX software for single-crystal structure refinement to resolve stereochemical ambiguities. SHELXL is particularly effective for high-precision small-molecule analysis .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 257.1) validates molecular weight and fragmentation patterns .
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting stability below this threshold for most reactions .
- pH Sensitivity : Stability testing in buffered solutions (pH 2–12) reveals degradation under strongly alkaline conditions (pH >10), likely due to ester hydrolysis .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as UV-Vis spectra indicate absorption maxima at 270 nm .
Advanced Research Questions
Q. What computational approaches are suitable for studying its molecular interactions?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cyclooxygenase enzymes). A similar approach identified PPARγ ligands in tetrazole derivatives .
- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (AMBER force field) to assess hydrogen-bonding networks with residues like Arg120 or Tyr355 .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) and reactive sites .
Q. How can metabolic pathways of this compound be elucidated in microbial systems?
- Biodegradation Studies : Incubate with Rhodococcus spp. and monitor metabolites via LC-HRMS. Analogous pathways for diclofenac involve hydroxylation at the 3-methyl group and subsequent β-oxidation .
- Isotopic Labeling : Use ¹³C-labeled acetic acid moieties to track cleavage products (e.g., phenylacetic acid derivatives) .
- Enzyme Assays : Test cytochrome P450 activity in liver microsomes to identify phase I metabolites .
Q. How should contradictory data in literature (e.g., conflicting spectroscopic assignments) be resolved?
- Multi-Technique Validation : Cross-reference XRD data with NMR/IR to resolve ambiguities in functional group assignments. For example, carbonyl stretching (1700–1720 cm⁻¹) in IR can distinguish ester vs. acid forms .
- Reproducibility Trials : Repeat synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate batch-specific artifacts .
- Collaborative Studies : Share raw crystallographic data (e.g., .cif files) via platforms like Zenodo for independent validation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
